molecular formula C9H9F6NO3 B6274103 1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid CAS No. 2095409-59-7

1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B6274103
CAS No.: 2095409-59-7
M. Wt: 293.2
InChI Key:
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Description

1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of trifluoroacetyl and trifluoromethyl groups attached to a piperidine ring

Preparation Methods

The synthesis of 1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a reaction with trifluoroacetic anhydride under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(trifluoroacetyl)-4-methylpiperidine-4-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(trifluoroacetyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the piperidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

2095409-59-7

Molecular Formula

C9H9F6NO3

Molecular Weight

293.2

Purity

0

Origin of Product

United States

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